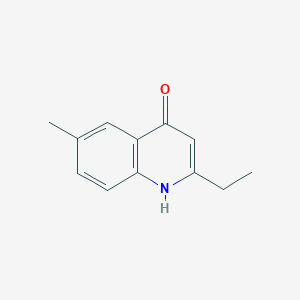

2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-ethyl-6-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-3-9-7-12(14)10-6-8(2)4-5-11(10)13-9/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

DYVMOBINABFKCI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C2=C(N1)C=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 6 Methyl 1,4 Dihydroquinolin 4 One and Analogous 1,4 Dihydroquinolin 4 Ones

Established Synthetic Pathways to the 1,4-Dihydroquinolin-4-one Core

Several classical name reactions have been fundamental in the construction of the 1,4-dihydroquinolin-4-one ring system. These methods, developed over decades, offer versatile routes from readily available starting materials.

Gould-Jacobs Reaction and its Synthetic Adaptations

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. mdpi.comwikipedia.org The reaction sequence typically begins with the condensation of an aniline (B41778) with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, to form an anilinomethylenemalonate intermediate. wikipedia.org Subsequent thermal cyclization of this intermediate, often at high temperatures (around 250 °C), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Saponification followed by decarboxylation then yields the desired 4-quinolinone. wikipedia.org

A pertinent example that demonstrates the utility of this reaction for a closely related analog is the synthesis of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. In this synthesis, diethyl{[(4-methylphenyl)amino]methylidene}propanedioate was heated in Dowtherm at 250 °C for 5 hours, yielding the product in 95.1% yield after recrystallization from ethanol (B145695). This precursor is formed from the reaction of p-toluidine (B81030) with diethyl ethoxymethylenemalonate.

| Starting Material 1 | Starting Material 2 | Intermediate | Product | Conditions | Yield (%) |

| p-Toluidine | Diethyl ethoxymethylenemalonate | Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Dowtherm, 250 °C, 5 h | 95.1 |

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. d-nb.info For anilines with electron-donating groups at the meta-position, the cyclization generally proceeds to the less hindered ortho-position. wikipedia.org

Conrad-Limpach Synthesis and Modified Protocols

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines (4-quinolones) through the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com The reaction proceeds in two main stages. Initially, the aniline reacts with the β-ketoester to form a Schiff base or the corresponding enamine. wikipedia.orguni-konstanz.de The second stage involves the thermal cyclization of this intermediate at high temperatures, typically around 250 °C, to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org

For the synthesis of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one, the Conrad-Limpach approach would involve the reaction of p-toluidine with a β-ketoester bearing an ethyl group, such as ethyl 3-oxopentanoate. The initial condensation would form the corresponding enamine, which upon heating, would undergo intramolecular cyclization to furnish the target compound.

| Aniline Derivative | β-Ketoester | Intermediate | Product | Conditions |

| p-Toluidine | Ethyl 3-oxopentanoate | Ethyl 3-(4-methylphenylamino)pent-2-enoate | This compound | High temperature (e.g., 250 °C) |

The Conrad-Limpach synthesis is particularly well-suited for the preparation of 2-alkyl-4(1H)-quinolones. uni-konstanz.de

Biere-Seelen Synthesis

The Biere-Seelen synthesis offers an alternative route to the quinolin-4-one core, starting from methyl anthranilate. mdpi.com The key steps involve a Michael addition of methyl anthranilate to an activated alkyne, such as dimethyl acetylenedicarboxylate, to form an enaminoester intermediate. This intermediate then undergoes a base-mediated intramolecular cyclization to afford the quinolin-4-one ring system. mdpi.com This method provides a pathway to quinolin-4-ones with substitution at the 2 and 3-positions.

Dieckmann Condensation and Related Cyclization Strategies

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a base to form a β-keto ester. This reaction is effective for forming five- and six-membered rings. While not a direct method for the synthesis of the quinoline (B57606) core from anilines, related intramolecular cyclization strategies can be employed. For instance, the cyclization of an appropriately substituted N-aryl-β-ketoamide can lead to the formation of a 1,4-dihydroquinolin-4-one. The intramolecular cyclization of N-(4-methylphenyl)-3-oxopentanamide, for example, would be a potential route to this compound. This type of cyclization is often promoted by strong acids or other dehydrating agents.

Povarov Reaction for Dihydroquinoline Scaffold Construction

The Povarov reaction is a versatile method for the synthesis of tetrahydroquinoline derivatives through a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. While this reaction typically yields tetrahydroquinolines, modifications and subsequent oxidation can lead to the formation of dihydroquinoline or quinoline systems. The reaction can be performed in a one-pot, multi-component fashion involving an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis acid. For the synthesis of a 2-ethyl-6-methyl substituted quinoline derivative, one could envision a Povarov-type reaction involving p-toluidine, propanal, and a suitable dienophile, followed by oxidation.

Modern Approaches and Catalytic Strategies in 1,4-Dihydroquinolin-4-one Synthesis

In addition to the classical methods, a variety of modern and catalytic approaches have been developed for the synthesis of 1,4-dihydroquinolin-4-ones, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Recent advancements in catalysis have provided new avenues for quinolin-4-one synthesis. Transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative coupling reactions, have been employed to construct the quinolin-4-one scaffold. mdpi.com For instance, the coupling of a 2-iodoaniline (B362364) with a terminal alkyne in the presence of carbon monoxide and a palladium catalyst can yield 2-substituted quinolin-4-ones. mdpi.com

Furthermore, environmentally friendly methods have been developed, including decarboxylating cyclization reactions starting from isatoic anhydrides and 1,3-dicarbonyl compounds in water. mdpi.com Organocatalysis has also emerged as a powerful tool, with N-heterocyclic carbenes (NHCs) being used to catalyze the synthesis of quinolin-4-ones. mdpi.com Additionally, domino reactions, which involve multiple bond-forming events in a single synthetic operation, have been designed to efficiently construct complex quinolinone structures. nih.gov Nanomaterial-assisted synthesis has also been explored to enhance reaction yields and reduce reaction times, as demonstrated in the synthesis of 2-methyl-6-nitroquinoline (B57331) using silica-functionalized magnetite nanoparticles. nih.gov

These modern approaches provide valuable alternatives to the traditional methods, often with improved sustainability and efficiency for the synthesis of this compound and its derivatives.

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis. youtube.com Their utility stems from their ability to induce umpolung, or polarity reversal, of functional groups, enabling novel bond formations. In the context of synthesizing heterocyclic structures analogous to dihydroquinolin-4-ones, NHC-catalysis facilitates reactions such as the conjugate hydroacylation of quinones, which produces monoacylated 1,4-dihydroxynaphthalene (B165239) derivatives. sigmaaldrich.com These products are key intermediates that can be further elaborated to form the desired heterocyclic systems.

NHC-Ni catalyzed methodologies have demonstrated high diastereodivergence in the synthesis of heterocycles from enynes, a strategy adaptable for quinolinone synthesis. nih.gov By manipulating the substituents on the nitrogen atom of the enyne, it is possible to control the formation of nickelacyclopentene intermediates, leading to a variety of substituted heterocyclic products with high stereoselectivity. nih.gov This approach allows access to diastereoisomers that are otherwise difficult to obtain. nih.gov

Transition-Metal-Free Synthetic Protocols

Growing concerns over the cost and potential toxicity of residual transition metals in pharmaceutical compounds have spurred the development of metal-free synthetic routes. researchgate.net A notable transition-metal-free approach for synthesizing 1,4-dihydroquinoline (B1252258) derivatives involves an intermolecular cascade cyclization. This one-pot protocol utilizes simple enaminones and aldehydes to produce a variety of 1,4-dihydroquinolines in moderate to good yields. researchgate.netrsc.org The process is valued for its operational simplicity and the accessibility of its starting materials. researchgate.net

The reaction mechanism typically involves the initial formation of an intermediate from the enaminone and aldehyde, which then undergoes cyclization to form the dihydroquinoline core. researchgate.net The enaminone fragment can also function as a leaving group, allowing for further diversification of the product. researchgate.netrsc.org This methodology represents an attractive alternative to traditional metal-catalyzed cross-coupling reactions for C-N bond formation. researchgate.net

| Entry | Aldehyde (R Group) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-OMe-C6H4 | DABCO | Toluene | 120 | 12 | 70 | researchgate.net |

| 2 | 4-OCF3-C6H4 | DABCO | Toluene | 120 | 12 | 68 | researchgate.net |

| 3 | 3,4-Methylenedioxy-C6H3 | DABCO | Toluene | 120 | 14 | 68 | researchgate.net |

| 4 | 4-Me-C6H4 | DABCO | Toluene | 120 | 16 | 75 | researchgate.net |

| 5 | 3-Me-C6H4 | DABCO | Toluene | 120 | 16 | 61 | researchgate.net |

Electroreductive Intermolecular Coupling Reactions

Electrosynthesis offers a unique approach for forming carbon-carbon bonds under mild conditions. The electroreductive intermolecular coupling of 4-quinolones with benzophenones has been successfully demonstrated. nih.govacs.org In this reaction, 1-alkoxycarbonyl-4-quinolones react with benzophenones in the presence of trimethylsilyl (B98337) chloride to yield adducts at the 2-position of the quinolone ring. nih.govresearchgate.net These adducts are formed as trimethylsilyl ethers, which can then be transformed into 2-(diarylhydroxymethyl)-4-quinolones. acs.orgresearchgate.net

The reaction is typically carried out in a divided cell using a platinum cathode. nih.gov The process has been extended to 1,3-diethoxycarbonyl-4-quinolones, which also produce coupled products at the 2-position. acs.orgresearchgate.net However, the regioselectivity can be influenced by substituents on the quinolone ring; for example, 8-methoxy-substituted quinolones yield products coupled at the 4-position. acs.orgfigshare.com

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. nih.gov The Hantzsch reaction, a classic MCR, is widely used for the synthesis of 1,4-dihydropyridines and can be adapted for quinoline-based structures. ijcrt.org These reactions offer significant advantages, including shorter reaction times, operational simplicity, and good product yields. ijcrt.org

For the synthesis of quinoline-based 1,4-dihydropyridines, a one-pot, four-component condensation can be employed. researchgate.net This method brings together components like 2-chloroquinoline-3-carbaldehydes, arylamines, acetylenedicarboxylates, and a source of active methylene (B1212753) (e.g., malononitrile), resulting in highly functionalized products in moderate to excellent yields. researchgate.net The atom efficiency and mild reaction conditions make MCRs a cornerstone of modern synthetic strategy. researchgate.net

Cascade Cyclization and Skeletal Editing Rearrangement Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach allows for the rapid construction of complex molecular architectures from simple starting materials. rsc.org Visible-light-promoted cascade radical cyclizations have been developed for the synthesis of 2,3-dihydroquinolin-4(1H)-ones. nih.gov This method utilizes tandem radical addition/cyclization of alkenyl aldehydes, offering a green and efficient pathway under mild conditions with broad substrate scope. nih.govnih.gov

These reactions proceed via the formation of radical intermediates that undergo cyclization to build the heterocyclic core. nih.gov The use of visible light as a renewable energy source aligns with the principles of green chemistry, providing an environmentally benign alternative to traditional synthetic methods that may require harsh reagents or high temperatures. nih.gov

Green Chemistry Principles in Dihydroquinolin-4-one Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net Key principles include the use of renewable feedstocks, alternative solvents, energy efficiency, and atom economy. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a vital tool in green chemistry by dramatically reducing reaction times, often from hours to minutes, and improving product yields. nih.govchemicaljournals.com This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. nih.gov Unlike conventional heating, which relies on conduction and convection, microwaves interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govchemicaljournals.com

MAOS has been successfully applied to the synthesis of quinolone derivatives, often under solvent-free conditions, which further enhances its environmental credentials. researchgate.net For instance, the cyclization of 3-(N-arylamino)-3-methylthio-2-(o-chlorobenzoyl)acrylonitriles to form N-aryl-2-methylthio-4-oxo-1,4-dihydroquinoline-3-carbonitriles is significantly accelerated by microwave irradiation in the presence of potassium carbonate, providing cleaner products in higher yields compared to classical heating methods. researchgate.net The efficiency and potential for cleaner reaction profiles make MAOS a preferred method for modern organic synthesis. ijnrd.org

| Reaction | Conventional Method (Time) | MAOS Method (Time) | Advantage | Reference |

|---|---|---|---|---|

| Benzamide Hydrolysis | 1 hour | 7 minutes | Dramatic reduction in reaction time | chemicaljournals.com |

| N-phenyl succinimide (B58015) Synthesis | 10 hours | 4-5 minutes | Solvent-less, energy efficient | chemicaljournals.com |

| Quinolone Synthesis | Long reaction times | 4 minutes | Higher yields, shorter time | nih.govresearchgate.net |

Solvent-Free and Environmentally Benign Reaction Conditions

In recent years, a significant shift towards green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. For the synthesis of quinolinone derivatives, microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have emerged as powerful tools for creating solvent-free and environmentally benign reaction conditions.

Microwave irradiation has been shown to dramatically reduce reaction times, improve yields, and enhance the purity of the final compounds. nih.gov This technique facilitates rapid and uniform heating of reaction mixtures, leading to accelerated reaction rates compared to conventional heating methods. nih.gov The combination of supported reagents with microwave irradiation under solvent-free conditions has proven to be a general and efficient method for preparing quinazolinones, a related class of heterocycles. Advantages of this approach include not only the elimination of toxic solvents but also cleaner reaction profiles, simple work-up procedures, and high product yields. researchgate.net For instance, the synthesis of quinolines from o-aminoarylketones and various ketones has been successfully achieved under solvent-free microwave conditions, avoiding the use of environmentally unfriendly acids or bases. acs.org

Similarly, ultrasound-assisted synthesis has gained attention as a sustainable technology that can improve reaction rates and yields under milder conditions. organic-chemistry.org The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots of intense temperature and pressure. researchgate.netresearchgate.net This phenomenon can significantly enhance chemical reactivity. Ultrasound has been successfully employed for the one-pot, multi-component synthesis of various heterocyclic molecules, including dihydroquinazolinones, often resulting in excellent yields in short reaction times. researchgate.net These sonochemical methods represent a clean, fast, and simple alternative to conventional synthetic routes. mdpi.com

Table 1: Examples of Environmentally Benign Conditions for Synthesis of Quinolone Analogs

| Method | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted (Solvent-Free) | 2-aminobenzophenones and ketones | Microwave irradiation, no solvent | Excellent yields, short reaction time, avoids hazardous acids/bases | acs.org |

| Microwave-Assisted | Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | DMF, 130 °C, 8 min | Improved yield (82%) compared to conventional heating (38% in 20 h) | nih.gov |

| Ultrasound-Assisted | Isatoic anhydride, primary aromatic amine, benzaldehyde | Ethanol, 45°C, 40 W power | Great yields, concise times, catalyst retrievability | researchgate.net |

| Ultrasound-Assisted | 1,4-naphthoquinone and anilines | Ethanol, sonication | Clean, fast, simple method with good yields and shorter reaction times | mdpi.com |

Catalyst-Free and Biocatalytic Approaches

The development of catalyst-free reactions is a primary goal in green chemistry as it simplifies purification processes, reduces costs, and minimizes toxic waste. For the synthesis of 1,4-dihydroquinoline derivatives, transition-metal-free processes have been successfully developed. rsc.org One such methodology involves the intermolecular cascade cyclization of simple enaminones with aldehydes in a one-pot protocol, affording a variety of products in moderate to good yields. rsc.orgresearchgate.net Similarly, an efficient one-pot synthesis of 3-cyano-4-quinolinone derivatives has been achieved through the intramolecular cyclization of cyanoacetylenaminones under catalyst-free conditions. researchgate.net These methods are attractive due to their operational simplicity, use of readily available starting materials, and facile purification. researchgate.net

Biocatalysis represents another frontier in environmentally benign synthesis, utilizing enzymes to perform chemical transformations with high selectivity under mild conditions. While the direct enzymatic synthesis of this compound is not extensively documented, biocatalytic strategies for producing the core quinoline and quinolone scaffolds are emerging. nih.govacs.orgresearchgate.net Enzymes such as monoamine oxidase (MAO-N) have been used to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. acs.orgresearchgate.netacs.org In another approach, horseradish peroxidase (HRP) has been employed to catalyze the annulation/aromatization of N-cyclopropyl-N-alkylanilines to yield 2-quinolone compounds. nih.govacs.orgresearchgate.net Fungal polyketide synthases have also been identified that can produce quinolone scaffolds from substituted anthranilic acid derivatives. researchgate.net These enzymatic methods provide a sustainable route to quinoline and quinolone heterocycles, often with substitution patterns that are difficult to achieve through traditional chemical synthesis. researchgate.net

Reaction Mechanisms and Mechanistic Studies in 1,4-Dihydroquinolin-4-one Formation

Understanding the reaction mechanisms involved in the formation of 1,4-dihydroquinolin-4-ones is crucial for optimizing reaction conditions and designing new synthetic routes. The construction of the quinolinone ring system typically involves a key intramolecular cyclization step, preceded by the formation of a suitable acyclic precursor.

Role of Key Reactive Intermediates (e.g., Ketene, 1,4-Dihydroquinoline Intermediates)

The classical Conrad-Limpach synthesis for 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) proceeds through well-defined intermediates. The reaction begins with the condensation of an aniline with a β-ketoester to form a Schiff base or, more accurately, an enamine intermediate (an alkyl β-arylaminocrotonate). wikipedia.orgscribd.com This intermediate must then adopt a high-energy imine-enol tautomeric form to undergo the subsequent cyclization. nih.gov An alternative pathway involving a ketene-imine intermediate, formed via the direct elimination of ethanol from the initial adduct, has also been proposed. nih.gov

More contemporary methods have identified other key reactive intermediates. For example, a borane-catalyzed synthesis of dihydroquinolin-4-ones proceeds via the formation of a zwitterionic iminium enolate, which then collapses to form the dihydroquinoline scaffold. acs.orgnih.gov Syntheses starting from enaminones involve their transformation into versatile intermediates that undergo intramolecular cyclization. researchgate.netresearchgate.net In some specialized cases, radical intermediates or even a 1,4-diazabutatriene intermediate have been implicated in the construction of the dihydroquinoline skeleton. researchgate.netmdpi.com

Electron Transfer and Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental mechanistic step in the majority of 1,4-dihydroquinolin-4-one syntheses. wikipedia.org In the Conrad-Limpach reaction, the first step is the nucleophilic attack of the aniline nitrogen onto the electrophilic keto-carbon of the β-ketoester. wikipedia.org The final ring-closing step also involves a nucleophilic process: the intramolecular attack of the electron-rich aromatic ring onto a carbonyl or imine group. scribd.com

Mechanisms involving electron transfer are also prominent, particularly in modern radical-based syntheses. These reactions often utilize a catalyst to generate a radical species via single-electron transfer (SET). mdpi.com For instance, an alkyl radical can be generated from a carboxylic acid or a perester, which then adds to an α,β-unsaturated N-arylamide. This is followed by an intramolecular radical cyclization to form the dihydroquinolinone ring system. mdpi.com Photoredox catalysis, which relies on light-induced electron transfer, has also been employed to initiate the cyclization of N-arylacrylamides to provide dihydroquinolinones. organic-chemistry.org

Intramolecular Cyclization and Oxidative Aromatization Pathways

The key bond-forming event in the synthesis of the quinolinone core is the intramolecular cyclization. The nature of this step can vary significantly depending on the specific synthetic method.

Thermal Cyclization: In the Conrad-Limpach synthesis, the cyclization of the enamine intermediate is typically achieved by heating at high temperatures (around 250 °C), which promotes a 6-endo-dig electrocyclic ring closure. wikipedia.orgnih.gov This step requires significant thermal energy because it involves the temporary disruption of the aniline's aromaticity. nih.gov

Friedel-Crafts Type Cyclization: Many syntheses of dihydroquinolinones utilize an intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides, which can be promoted by Brønsted or Lewis acids. mdpi.com

Radical Cyclization: As mentioned previously, radical intermediates can undergo intramolecular cyclization, adding to an aromatic ring to form the new heterocyclic ring. mdpi.com

Cascade Cyclization: One-pot protocols have been developed where a series of reactions, including Michael addition and cyclization, occur in a cascade to form the final product from simple precursors like enaminones and aldehydes. rsc.orgresearchgate.net

It is important to distinguish between pathways leading to dihydroquinolinones and those leading to fully aromatic quinolones. The title compound is a 1,4-dihydroquinolin-4-one, meaning the synthesis terminates after the formation of the dihydro ring. Many modern methods are specifically designed to yield this product. nih.govacs.org In contrast, some classical syntheses or biocatalytic routes may involve a final oxidative aromatization step to convert a tetrahydroquinoline or dihydroquinoline intermediate into a fully aromatic quinoline or quinolone. nih.govresearchgate.net

Spectroscopic Data for this compound Not Found

Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic and analytical data for the chemical compound This compound could not be located. As a result, the requested detailed article focusing solely on the advanced spectroscopic and analytical characterization of this specific molecule, including data tables for its ¹H NMR, ¹³C NMR, 2D NMR, ¹⁵N NMR, and FT-IR analyses, cannot be generated at this time.

The inquiry requested a thorough and scientifically accurate article structured around a detailed outline of advanced characterization techniques. This would necessitate access to published research findings that include specific spectral data such as chemical shifts (δ), coupling constants (J), and vibrational frequencies (cm⁻¹) for this compound. The absence of such specific data in the public domain prevents a factual and accurate composition as per the user's instructions.

While general principles of spectroscopic techniques and the expected spectral features for the broader class of 1,4-dihydroquinolin-4-one derivatives are well-established, the strict constraint to focus solely on this compound and to include its detailed research findings cannot be fulfilled without the primary data.

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Dihydroquinolin 4 One Derivatives

Vibrational and Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For quinoline (B57606) derivatives, the absorption of UV-Vis radiation typically promotes electrons from lower energy molecular orbitals to higher energy ones. The spectra of these compounds are characterized by intense absorption bands arising from π→π* transitions within the aromatic quinoline ring system. nih.govacs.org

The extended conjugation in the 1,4-dihydroquinolin-4-one core, involving the benzene (B151609) ring fused to the 4-pyridone ring, gives rise to distinct electronic transitions. The specific substitution pattern of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one, with an ethyl group at position 2 and a methyl group at position 6, can influence the energy of these transitions, leading to shifts in the maximum absorption wavelengths (λmax). While specific experimental values for this exact compound are not detailed in the provided search results, analogous quinolinone systems exhibit characteristic absorption patterns. nih.govresearchgate.net The electronic transitions are generally delocalized over the π-system of the molecule. researchgate.net

Table 1: Typical Electronic Transitions for Dihydroquinolin-4-one Derivatives

| Transition Type | Typical Wavelength Range (nm) | Associated Orbitals |

|---|---|---|

| π → π* | 250 - 400 | Transitions involving the conjugated π system of the quinoline core. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. Upon electron impact ionization, this compound would produce a molecular ion (M+) peak corresponding to its exact molecular mass.

The fragmentation of alkyl-substituted quinolines and related nitrogen heterocycles is a well-understood process. mcmaster.caresearchgate.net The fragmentation pattern of this compound is expected to be influenced by the stability of the resulting carbocations and neutral fragments. libretexts.org Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom or the carbonyl group. For the 2-ethyl group, this would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation, resulting in a prominent [M-15]⁺ peak.

Loss of the Ethyl Group: Cleavage resulting in the loss of an ethyl radical (•C₂H₅, 29 Da), leading to an [M-29]⁺ fragment. libretexts.org

Ring Fragmentation: Complex fragmentation of the dihydroquinolinone ring system itself, leading to a series of smaller charged fragments.

The relative abundance of these fragment ions provides a fingerprint that aids in the structural confirmation of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | m/z Value | Description |

|---|---|---|

| [M]⁺ | 187.24 | Molecular Ion |

| [M-15]⁺ | 172.24 | Loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For derivatives of quinolinone, this technique reveals the planarity of the ring system and the orientation of substituent groups. researchgate.nethelsinki.fi While the specific crystal structure of this compound is not available in the search results, analysis of related compounds allows for a reliable prediction of its crystallographic characteristics. mdpi.comacs.orgmdpi.com

Typically, such compounds crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, particularly involving the N-H group and the carbonyl oxygen (C=O), as well as π–π stacking interactions between the aromatic rings of adjacent molecules. mdpi.com

Table 3: Representative Crystallographic Data for Substituted Quinolinone Derivatives

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, P-1 |

| a (Å) | 5 - 15 |

| b (Å) | 10 - 20 |

| c (Å) | 10 - 25 |

| α (°) | ~90 (for monoclinic), 90-110 (for triclinic) |

| β (°) | 90 - 110 |

| γ (°) | ~90 (for monoclinic), 90-110 (for triclinic) |

Microscopic and Surface Characterization Techniques

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides ultra-high-resolution images of the internal structure of materials by passing a beam of electrons through an ultrathin specimen. contractlaboratory.com While typically used for nanomaterials, polymers, and biological samples, TEM can be applied to study the morphology of crystalline organic compounds if they are prepared as nanoscale structures, such as nanoparticles or thin films. acs.orgazooptics.com For this compound, TEM could be employed to visualize the crystal lattice, identify defects, and determine the morphology if the compound were formulated into a nanostructured material. acs.org

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. contractlaboratory.com It works by scanning the surface with a focused beam of electrons and detecting the signals produced from the interaction. mpg.deresearchgate.net For a crystalline powder of this compound, SEM analysis would reveal important information about its morphology, such as:

Crystal Habit: The characteristic external shape of the crystals (e.g., needles, plates, prisms).

Particle Size and Distribution: The average size and range of sizes of the crystal particles.

Surface Features: The presence of any surface defects, aggregation, or specific textures. acs.org

This information is crucial for understanding the physical properties of the bulk material.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. mdpi.comacs.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds and other strong interactions. nih.govnih.gov

H···H contacts: Usually represent the largest contribution due to the abundance of hydrogen atoms on the molecular surface.

O···H/H···O contacts: Appear as sharp "spikes" on the fingerprint plot and correspond to hydrogen bonding interactions involving the carbonyl oxygen and the N-H proton.

C···H/H···C contacts: Often appear as "wings" on the plot and are indicative of C-H···π interactions.

This analysis provides deep insight into the forces that govern the supramolecular assembly of the compound in the solid state.

Table 4: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Quinoline Derivatives

| Contact Type | Percentage Contribution |

|---|---|

| H···H | 40 - 75% |

| O···H / H···O | 15 - 35% |

| C···H / H···C | 5 - 20% |

| C···C | < 10% |

Computational and Theoretical Investigations of 2 Ethyl 6 Methyl 1,4 Dihydroquinolin 4 One and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT calculations, researchers can gain a detailed understanding of the stability, reactivity, and electronic distribution of compounds like 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one.

DFT calculations are employed to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. These calculations provide key information on bond lengths, bond angles, and dihedral angles. The stability of the molecule can be inferred from its total electronic energy. For analogous quinoline (B57606) derivatives, DFT studies have been used to compare the relative stabilities of different isomers and conformers.

Furthermore, vibrational frequency analysis is a standard procedure following geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicating its stability. These computed vibrational spectra can also be compared with experimental infrared and Raman spectra to validate the accuracy of the computational model.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Quinolone Core Structure Note: This table presents typical data that would be obtained for the quinolone core from DFT calculations and is for illustrative purposes.

| Parameter | Calculated Value |

|---|---|

| Total Electronic Energy (Hartree) | -688.54321 |

| N1-C2 Bond Length (Å) | 1.385 |

| C2=O1 Bond Length (Å) | 1.230 |

| C4-C4a Bond Length (Å) | 1.450 |

| Lowest Vibrational Frequency (cm-1) | 35.4 |

The reactivity of a molecule is closely related to its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For quinolone derivatives, DFT calculations reveal that the HOMO is often localized on the electron-rich portions of the molecule, such as the fused benzene (B151609) ring, while the LUMO is typically centered on the electron-deficient pyridinone ring. tandfonline.com This distribution dictates the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest electronic transition. tandfonline.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinolone Analogue Note: This table presents typical data for FMO energies obtained from DFT calculations and is for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

In the case of this compound, an MEP map would likely show the most negative potential around the carbonyl oxygen atom, making it a primary site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atom attached to the nitrogen in the dihydroquinoline ring and the protons on the aromatic ring would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand the binding modes of potential drug candidates and to estimate their binding affinity. For quinolone derivatives, which are known to target various biological macromolecules, docking studies are crucial for elucidating their mechanism of action at the molecular level.

In a typical docking study involving a quinolone analogue, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The quinolone molecule is then docked into the active site of the protein, and various possible binding poses are generated and scored based on their predicted binding energy. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, docking studies of quinolone derivatives with DNA gyrase, a common target for antibacterial quinolones, have provided detailed insights into the specific amino acid residues involved in binding.

Table 3: Illustrative Molecular Docking Results for a Quinolone Analogue with a Target Protein Note: This table presents typical data obtained from molecular docking simulations and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Key Interacting Residues | Asp73, Gly77, Ser91 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence their potency.

Two-dimensional QSAR (2D-QSAR) models are developed using molecular descriptors that are derived from the 2D representation of the molecule. These descriptors can include constitutional parameters (e.g., molecular weight, number of atoms), topological indices (which describe the connectivity of the molecule), and electronic descriptors (e.g., partial charges).

For a series of quinolone analogues, a 2D-QSAR study would involve calculating a wide range of descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates these descriptors with their measured biological activity (e.g., IC50 values). A statistically robust QSAR model can then be used to predict the activity of this compound and to guide the design of new derivatives with improved potency. nih.gov Studies on quinolone derivatives have shown that descriptors related to molecular shape, size, and electronic properties often play a significant role in determining their biological activity. nih.gov

Table 4: Illustrative Descriptors Used in a 2D-QSAR Model for Quinolone Analogues Note: This table presents typical descriptors that might be found to be significant in a 2D-QSAR study of quinolones and is for illustrative purposes.

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Positive |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Positive |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | Negative |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to nitrogen or oxygen. | Negative |

Three-Dimensional (3D) QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are pivotal in modern drug design, providing insights into the relationship between the molecular structure of a series of compounds and their biological activity. For quinolin-4-one analogues and related heterocyclic systems, 3D-QSAR models have been developed to predict biological activities and guide the synthesis of more potent derivatives. These models are constructed by aligning a set of molecules and calculating their steric and electrostatic fields, which are then correlated with their activities using statistical methods like Partial Least Squares (PLS).

In studies involving structurally similar compounds like isoquinolin-1-ones and quinazolin-4-ones, statistically significant 3D-QSAR models have been generated. cnpereading.com For instance, a model developed for a series of 42 training set molecules and validated with a 16-molecule test set yielded excellent predictive correlation coefficients, indicating a robust and reliable model. cnpereading.com The statistical significance of such models is often evaluated using parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean squared error (RMSE). cnpereading.com A high R² value suggests a good fit of the model to the training data, while a high Q² value indicates good predictive power for new compounds. cnpereading.com

QSAR studies on other quinoline derivatives have also highlighted the importance of specific structural features in determining biological activity. For example, in a study on 4-adamantan-1-yl-2-substituted quinolines, QSAR analysis was employed to correlate structural properties with antimicrobial activity. researchgate.net These computational models furnish crucial structural insights that can guide the rational design of novel and more potent therapeutic agents based on the quinolin-4-one scaffold. cnpereading.com

Below is a table representing typical statistical results from a 3D-QSAR study on quinazolin-4-one derivatives, a class of compounds structurally related to quinolin-4-ones.

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.9965 | Indicates a strong correlation between the predicted and observed activities for the training set. |

| Q² (Cross-validated R²) | 0.6185 | Demonstrates the model's good predictive ability for external data sets. |

| RMSE (Root Mean Squared Error) | 0.4284 | Represents the standard deviation of the residuals (prediction errors). |

| Pearson-R | 0.853 | Measures the linear correlation between the predicted and observed activities for the test set. |

Data derived from a study on isoquinolin-1-one and quinazolin-4-one derivatives. cnpereading.com

Pharmacophore Analysis for Activity Determinants

Pharmacophore analysis is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for biological activity. This approach is instrumental in understanding ligand-receptor interactions and in designing new molecules with desired therapeutic effects. For quinolin-4-one analogues and related compounds, pharmacophore models help to elucidate the key structural determinants for their biological function.

A typical pharmacophore model is generated from a set of active molecules, identifying common features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic regions (H), and aromatic rings (R). For example, a pharmacophore prediction for a series of isoquinolin-1-one and quinazolin-4-one derivatives generated a five-point model designated AAHRR. cnpereading.com This model consists of two hydrogen bond acceptor features, one hydrophobic feature, and two aromatic ring features. cnpereading.com The spatial arrangement of these features is critical for the molecule's ability to bind effectively to its biological target.

In the context of antimalarial drug design, pharmacophore mapping of quinoline derivatives against the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme revealed that the most potent inhibitors successfully matched all critical features of the generated model, which included hydrogen bond donors, acceptors, and aromatic hydrophobic groups. jneonatalsurg.com Such models provide a clear roadmap for medicinal chemists, highlighting which parts of the this compound scaffold could be modified to enhance activity. By aligning the molecule with a validated pharmacophore model, researchers can prioritize synthetic efforts on analogues that are most likely to exhibit improved potency.

The table below outlines the key features of a representative pharmacophore model developed for quinazolin-4-one inhibitors.

| Pharmacophore Feature | Code | Number of Features | Role in Binding |

| Hydrogen Bond Acceptor | A | 2 | Forms hydrogen bonds with receptor site amino acids. |

| Hydrophobic | H | 1 | Engages in van der Waals or hydrophobic interactions. |

| Aromatic Ring | R | 2 | Participates in π-π stacking or hydrophobic interactions. |

Data based on a pharmacophore hypothesis for isoquinolin-1-one and quinazolin-4-one derivatives. cnpereading.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds like this compound and its analogues, MD simulations provide detailed insights into their conformational flexibility and their interaction dynamics with biological targets, such as proteins or enzymes. These simulations can validate the binding modes predicted by molecular docking and assess the stability of the ligand-receptor complex. researchgate.net

In studies of substituted tetrahydroquinoline (THQ) derivatives, which are structurally similar to dihydroquinolin-4-ones, MD simulations have been employed to evaluate their potential as inhibitors of the mTOR protein, a key target in cancer therapy. researchgate.netnih.gov These simulations, often run for extended periods such as 100 nanoseconds, can confirm the stability of the binding interactions between the quinoline derivative and the active site of the target protein. researchgate.net By analyzing the trajectory of the simulation, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the compound's inhibitory activity. nih.gov

The results from MD simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) plots, help to quantify the stability of the complex and the flexibility of different parts of the molecule and the protein. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the active site, reinforcing its potential as an effective inhibitor. researchgate.net This conformational analysis is essential for understanding the dynamic nature of molecular recognition and for the rational design of analogues with improved binding affinity and stability. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties in organic molecules, including quinolin-4-one derivatives, has garnered significant interest due to their potential applications in optoelectronics, such as in optical limiting and switching devices. mdpi.comnasc.ac.in Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of these compounds. mdpi.com The electron deficiency characteristics of quinolinone structures contribute to their potential for NLO applications. semanticscholar.org

Theoretical calculations are employed to determine key NLO parameters, including the electric dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nasc.ac.innih.gov These calculations are often performed using specific functionals and basis sets, such as CAM-B3LYP with the 6-311++G(d,p) basis set, which have been shown to provide reliable results for organic NLO materials. mdpi.comnih.gov The magnitude of these parameters, particularly the hyperpolarizabilities, indicates the strength of the NLO response.

For example, studies on novel quinolinone derivatives have shown that these compounds can possess significant third-order NLO properties. mdpi.comsemanticscholar.org The calculated values are often compared with those of a standard NLO material, such as urea, to benchmark their performance. nih.gov A large hyperpolarizability value suggests that the material can efficiently alter the properties of light passing through it, which is a desirable characteristic for NLO applications. nih.gov These computational predictions are crucial for screening candidate molecules and guiding the synthesis of new quinolinone-based materials with enhanced NLO capabilities. nih.gov

The following table presents representative calculated NLO parameters for a quinoline derivative compared to the reference compound urea.

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, esu) | First Hyperpolarizability (β, esu) |

| Quinoline-1,3-benzodioxole chalcone (B49325) | 6.13 | 5.33 x 10⁻²³ | 1.14 x 10⁻²⁹ |

| Urea (Reference) | 4.56 | 0.38 x 10⁻²³ | 0.76 x 10⁻³⁰ |

Data derived from a study using the CAM-B3LYP/6-311++g(d,p) level of theory. nih.gov

Biological Activities and Pharmacological Relevance of 1,4 Dihydroquinolin 4 One Scaffold Non Human in Vitro and in Vivo Studies

Antimicrobial Activities

No studies were found that specifically investigated the antimicrobial properties of 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one.

Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Porphyromonas gingivalis, Prevotella nigrescens, Pseudomonas aeruginosa, Escherichia coli)

There is no available data on the efficacy of this compound against these Gram-negative bacterial strains.

Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus mitis, Streptococcus sanguinis, Streptococcus faecalis)

There is no available data on the activity of this compound against these Gram-positive bacterial strains.

Mycobacterial Activity (e.g., Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium kansasii)

There is no available data on the mycobacterial activity of this compound.

Antifungal Properties

There is no available data on the antifungal properties of this compound.

Antiprotozoal and Antimalarial Activities

There is no available data on the antiprotozoal or antimalarial activities of this compound.

Enzyme and Receptor Modulation

There is no available data on the enzyme or receptor modulation activities of this compound.

Inhibition of Phosphatase SerB653

Derivatives of the 1,4-dihydroquinolin-4-one scaffold have been identified as inhibitors of Phosphatase SerB653. researchgate.net Specifically, 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivatives have been studied for their quantitative structure–activity relationships (QSAR) to design potent inhibitors for this enzyme. researchgate.net SerB653 is a phosphatase found in bacteria such as Porphyromonas gingivalis, and its inhibition could be effective against various bacteria. researchgate.net Molecular modeling studies, including 2D-QSAR and 3D-QSAR, have provided insights into the structural requirements for potent inhibition. researchgate.net For instance, analysis suggests that substituting a chlorine atom at specific positions (X4 and Y1) on the phenylamino (B1219803) ring can enhance the inhibitory activity. researchgate.net One of the most effective compounds from these studies, Jung11, demonstrated a high level of inhibition. researchgate.net

| Compound | Inhibition Constant (Ki) | Minimum Inhibitory Concentration (MIC) against P. gingivalis |

| Jung11 | 1.0 µM | 14 nM |

| Data derived from molecular modeling and QSAR studies on 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivatives. researchgate.net |

Interaction with DT-Diaphorase (NQO1)

The 1,4-quinone moiety, a key feature related to the 1,4-dihydroquinolin-4-one structure, is known to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. bohrium.comnih.gov This enzyme is an obligate two-electron reductase that catalyzes the reduction of quinones to hydroquinones. researchgate.net This bioactivation is believed to be important for the cytotoxicity of certain antitumor agents. nih.gov

Hybrid compounds combining 1,4-quinone and quinoline (B57606) structures have been shown to be suitable substrates for the NQO1 enzyme. bohrium.comnih.gov Enzymatic assays have demonstrated that these hybrids can increase the enzymatic conversion rates relative to known substrates like streptonigrin. nih.gov The interaction involves the 1,4-quinone part of the molecule binding to the NQO1 active site through hydrogen bonding and hydrophobic interactions. bohrium.com The cytotoxic activity of these hybrids has been observed to be higher in cancer cell lines with elevated NQO1 protein levels, such as certain breast (MCF-7) and lung (A549) cancer cells. nih.gov

Modulation of Protein Kinases and Phosphodiesterases

The 1,4-dihydroquinolin-4-one scaffold is associated with the modulation of protein kinases, which are crucial regulators of cellular signaling pathways. core.ac.uk Protein kinases possess a conserved catalytic domain and are regulated by various mechanisms, including allosteric regulation where binding at one site affects the activity at the distant active site. core.ac.uknih.gov

Small molecules can bind to the catalytic domain of kinases and either inhibit or enhance their activity. nih.gov For example, studies on Polo-like kinase 1 (Plk1), a key regulator of mitosis, have identified small compounds that allosterically modulate its function. core.ac.uknih.gov These compounds can disrupt the interaction between the kinase's catalytic domain and its regulatory polo-box domain (PBD), affecting kinase activity and localization. core.ac.uknih.gov While not exclusively focused on this compound, the broader class of quinolinone derivatives has been investigated for such inhibitory activities.

Anticholinesterase Activity

Quinolinone and dihydroquinolinone derivatives have been designed and evaluated as potential inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

In vitro assays have confirmed that various synthesized compounds with a quinolinone or related quinazolin-4(3H)-one core exhibit inhibitory activity against both AChE and BChE. nih.govresearchgate.net Kinetic studies have shown that these compounds can act via different modes of inhibition, including non-competitive and competitive mechanisms. For instance, one potent quinolinone derivative, designated QN8, was identified as a selective, non-competitive inhibitor of human recombinant AChE with an IC50 value of 0.29 µM and a Ki value of 79 nM. nih.gov Molecular docking studies have further elucidated the binding interactions between these quinolinone derivatives and the active sites of the cholinesterase enzymes. nih.gov

| Compound | Target Enzyme | IC50 | Ki | Mode of Inhibition |

| QN8 | hrAChE | 0.29 µM | 79 nM | Non-competitive |

| Data for a representative quinolinone derivative from in vitro cholinesterase inhibition studies. nih.gov |

VEGFR2 Inhibition Mechanisms

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. researchgate.netnih.gov Quinolinone derivatives have been investigated as inhibitors of VEGFR2 signaling. researchgate.net

Studies on human umbilical vein endothelial cells (HUVECs) have shown that certain quinolinone derivatives can significantly inhibit VEGF-induced proliferation, migration, invasion, and tube formation. researchgate.net The underlying mechanism involves the direct binding of these compounds to VEGFR2. researchgate.net This binding action inhibits the receptor's kinase activity, thereby blocking downstream signaling pathways essential for angiogenesis, including the PI3K/Akt, ERK1/2/p38 MAPK, and FAK pathways. researchgate.net This suppression of VEGFR2-mediated signaling ultimately disrupts the angiogenic process. researchgate.net

| Compound Class | Biological Effect | Mechanism of Action |

| Quinolinone derivatives | Inhibition of HUVEC proliferation, migration, and tube formation | Direct binding to VEGFR2, inhibiting downstream PI3K/Akt, ERK1/2/p38 MAPK, and FAK signaling pathways |

| Summary of the anti-angiogenic mechanism of quinolinone derivatives. researchgate.net |

DNA Topoisomerase II Inhibition and Cleavable Complex Formation

DNA topoisomerase II is an essential enzyme involved in managing DNA topology during processes like replication and transcription. nih.govembopress.org A class of anticancer agents known as topoisomerase II poisons act by trapping the enzyme in a "cleavable complex" with DNA. nih.govembopress.org This stabilization of the complex leads to the accumulation of DNA double-strand breaks, which are cytotoxic to cancer cells. embopress.org

The ortho-quinone derivative of the well-known topoisomerase II poison etoposide (B1684455) is highly efficient at trapping the topoisomerase II-DNA cleavable complex. nih.gov This suggests that quinone-like structures can play a crucial role in this inhibitory mechanism. nih.gov These agents interfere with the breakage-reunion equilibrium of the enzyme, preventing the religation of the cleaved DNA strands. nih.gov This conversion of the essential topoisomerase II enzyme into a DNA-damaging agent is a key strategy in cancer chemotherapy. nih.gov

Anti-inflammatory Properties

The quinoline nucleus is a recognized scaffold for developing anti-inflammatory agents. researchgate.net Derivatives of this structure have been shown to interfere with the inflammatory cascade by targeting various mediators. researchgate.net

In vitro and in vivo studies have demonstrated that compounds containing this scaffold can reduce the production of pro-inflammatory mediators. nih.govnih.gov For example, in lipopolysaccharide (LPS)-induced macrophages, these compounds have been shown to decrease the production of nitric oxide (NO) and suppress the protein and mRNA expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The mechanism often involves blocking the activation of signaling pathways such as p38 and JNK. nih.gov Furthermore, these derivatives can suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govnih.gov In vivo models, such as TPA-induced skin inflammation in mice, have confirmed that these compounds can reduce inflammation and attenuate the expression of COX-2 and iNOS in tissue. nih.gov

Antioxidant Mechanisms and Radical Scavenging

The quinoline ring system is a structural unit found in numerous natural and synthetic compounds that exhibit antioxidant properties. The mechanism of action is often attributed to the ability of the phenolic hydroxyl groups and the nitrogen-containing heterocyclic ring to donate hydrogen atoms or electrons to neutralize free radicals. This reactivity helps to mitigate oxidative stress, which is implicated in a variety of pathological conditions.

Studies on various quinoline derivatives have demonstrated their capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. The antioxidant potential is often influenced by the nature and position of substituents on the quinoline core. For instance, the presence of electron-donating groups can enhance the radical scavenging activity. While direct experimental data for this compound is not available, the inherent chemical features of the 1,4-dihydroquinolin-4-one scaffold suggest a potential for antioxidant activity.

Central Nervous System (CNS) Activity and Drug Delivery Systems

The 1,4-dihydroquinoline (B1252258) scaffold has been explored for its potential applications in the central nervous system, including its use in drug delivery systems designed to transport therapeutic agents across the blood-brain barrier.

Brain Penetration and Blood-Brain Barrier (BBB) Crossing Capabilities

The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy as a CNS-active agent. The lipophilicity and molecular size of a molecule are key factors governing its passive diffusion across the BBB. The 1,4-dihydroquinoline structure, being relatively lipophilic, presents a favorable profile for potential CNS penetration. Studies on related isoquinoline (B145761) derivatives have shown that they can cross the BBB, suggesting that compounds with a similar core structure, such as this compound, may also possess this capability.

Development of Redox Chemical Delivery Systems

The 1,4-dihydroquinoline moiety has been a key component in the development of redox chemical delivery systems (CDS). These systems are designed to enhance the delivery of drugs to the brain. The principle involves a lipophilic 1,4-dihydropyridine-type carrier, which can readily cross the BBB. Once inside the brain, the carrier is enzymatically oxidized to a more polar pyridinium (B92312) salt. This charged species is then "locked" within the brain, leading to a sustained release of the active drug. This approach has been investigated for various classes of drugs to improve their therapeutic index for CNS disorders.

Impact on Central GABAergic Activity

The GABAergic system is the primary inhibitory neurotransmitter system in the CNS and a key target for many anticonvulsant and anxiolytic drugs. Structurally related quinazolin-4(3H)-one derivatives have been shown to exert their effects through positive allosteric modulation of the GABA-A receptor. While direct evidence for this compound is absent, the structural similarities suggest that this compound could potentially interact with the GABAergic system.

Anticonvulsant Properties

The quest for novel antiepileptic drugs has led to the investigation of a wide array of heterocyclic compounds. The quinazolin-4(3H)-one scaffold, an isomer of the 1,4-dihydroquinolin-4-one core, has been a recurring motif in the design of new anticonvulsant agents.

In vivo studies on various quinazolin-4(3H)-one derivatives have demonstrated their ability to protect against seizures in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The anticonvulsant activity is often attributed to the modulation of GABA-A receptors or voltage-gated sodium channels. The structural features of this compound, with its substituted quinolinone core, align with the general pharmacophore of other known anticonvulsant quinolinone derivatives.

| Compound | Animal Model | Test | Activity |

|---|---|---|---|

| Methaqualone | Rodent | MES | Active |

| Substituted 2-styryl-quinazolin-4(3H)-ones | Mice | MES & scPTZ | Variable activity |

Potential as Multidrug Resistance (MDR) Reversal Agents

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. There is a continuous search for compounds that can inhibit these transporters and resensitize resistant cancer cells to treatment.

Derivatives of the quinazoline (B50416) scaffold have been investigated for their potential to reverse multidrug resistance. These compounds can act as inhibitors of P-gp and other ABC transporters, thereby increasing the intracellular concentration of anticancer drugs. The mechanism is thought to involve competitive or non-competitive inhibition of the drug efflux pump. The structural framework of this compound shares similarities with other known MDR reversal agents, suggesting that it could be a candidate for further investigation in this area.

| Compound Scaffold | Target | Effect |

|---|---|---|

| 2,4-disubstituted quinazolines | P-glycoprotein (P-gp) | Inhibition of P-gp activity |

| Tetrahydroisoquinoline derivatives | P-glycoprotein (P-gp) | Reversal of vincristine (B1662923) resistance |

Analgesic Effects and Nociceptive System Modulation of the 1,4-Dihydroquinolin-4-one Scaffold

Extensive searches of scientific databases and literature have revealed no specific non-human in vitro or in vivo studies investigating the analgesic effects or the modulation of the nociceptive system for the compound This compound .

While the broader quinoline scaffold has been a subject of interest in the development of new therapeutic agents, including those with analgesic properties, research specifically detailing the pharmacological activity of this particular substituted 1,4-dihydroquinolin-4-one is not publicly available. Scientific inquiry into the structure-activity relationships of quinoline derivatives has indicated that various substitutions on the quinoline ring can lead to a range of biological activities. However, without specific studies on this compound, any discussion of its potential analgesic effects would be speculative.

Therefore, this section cannot provide detailed research findings, data tables, or a discussion on the mechanisms of action related to analgesia for the specified compound due to the absence of relevant scientific research.

Structure Activity Relationship Sar Studies of 2 Ethyl 6 Methyl 1,4 Dihydroquinolin 4 One Derivatives

Influence of Substituents on Pharmacological Potency and Selectivity

The pharmacological effects of quinolinone derivatives can be precisely tuned by introducing different functional groups. These substituents alter the molecule's electronic properties, hydrophobicity, and steric profile, which in turn dictates its interaction with biological targets.

Effects of Alkyl and Aryl Substitutions (e.g., Ethyl, Methyl)

Alkyl groups, particularly methyl and ethyl, play a significant role in modulating the biological activity of quinolinone derivatives. A methyl group at an appropriate site can increase the hydrophobicity of a molecule. nih.gov This change can alter the bioavailability and efficacy of the compound, as well as its interaction with receptors. nih.gov For instance, in studies of related naphthoquinone derivatives, 2- and 6-methyl substitutions were found to be important for antineoplastic activity. nih.gov Similarly, in the dinapsoline (B1670685) series, which shares structural similarities, the addition of a methyl group to the C-6 position was shown to increase the selectivity of the compound for D1 over D2 dopamine (B1211576) receptors. researchgate.net

Larger alkyl and aryl substitutions also have pronounced effects. Studies on the quinolone N-1 position have found that bulky alkyl substituents, such as ethyl and cyclopropyl (B3062369), can lead to stronger antibacterial activity. nih.gov The introduction of large aryl-containing groups, such as a styryl group at the C-2 or C-4 position, has also been explored as a modification strategy. st-andrews.ac.uk

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-6 | Methyl | Increased D1:D2 selectivity in dinapsoline analogues. | researchgate.net |

| N-1 | Bulky Alkyl (e.g., Ethyl, Cyclopropyl) | Enhanced antibacterial activity. | nih.gov |

| General | Methyl | Increases hydrophobicity, potentially altering bioavailability. | nih.gov |

Impact of Halogenation, Nitro, and Methoxy (B1213986) Groups

Halogenation is a common strategy in lead optimization. nih.gov The introduction of halogen atoms can influence a compound's steric and electronic properties. For example, bromination of tetrahydroquinoline derivatives has been shown to occur at the C-6 and C-8 positions, indicating the accessibility of these sites for functionalization. researchgate.net

Nitro and methoxy groups serve as classic examples of electron-withdrawing and electron-donating groups, respectively, and their impact is discussed further in the following section. The electronic properties of such substituents are crucial in determining the reactivity and binding affinity of the parent molecule.

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the quinolone ring system is a key determinant of activity. Electron-withdrawing groups (EWGs), such as halogens and nitro groups, and electron-donating groups (EDGs), like methyl (CH₃) and methoxy (OCH₃) groups, can fundamentally alter the electron distribution within the molecule. nih.gov This modification affects the molecule's ability to participate in various interactions, including hydrogen bonding and π-π stacking with a biological target.

In one study, it was observed that the presence of an EWG on an aryl ring attached to a vinylaziridine slowed the rate of a subsequent ring expansion reaction compared to derivatives bearing an EDG. beilstein-journals.org This illustrates the profound impact of these groups on the electronic character and reactivity of a molecule, a principle that extends to the interaction of quinolinone derivatives with their biological targets. The strategic placement of EWGs and EDGs can therefore be used to fine-tune the pharmacological potency.

Positional Effects of Functionalization on the Quinolone Scaffold

The specific position of a substituent on the quinolone core is as important as the nature of the substituent itself. Different positions on the heterocyclic and carbocyclic rings offer distinct opportunities for modification, leading to varied pharmacological outcomes.

Modifications at the C-2, C-3, C-4, C-6, C-7, and C-8 Positions

Systematic modification at various carbon atoms of the quinolone scaffold has been a fruitful area of research.

C-2 and C-4 Positions: These positions are frequently targeted for substitution. For example, 2-alkylthio-4-chloro-8-methylquinolines have been synthesized to explore nucleophilic substitution reactions. mdpi.com In some cases, the presence of an ethylthio group at C-2 enabled reactions that were otherwise inactive. mdpi.com The C-4 position is also amenable to modification, with studies showing the introduction of various functional groups via substitution of a chloro group. mdpi.com

C-3 Position: The C-3 position can be functionalized through methods like α-lithiation followed by electrophilic substitution, allowing for the introduction of new substituents on the dihydroquinolinone ring. nih.gov

C-6 and C-8 Positions: The carbocyclic ring, particularly the C-6 and C-8 positions, is also a key site for modification. As mentioned, the addition of a methyl group at C-6 can enhance receptor selectivity. researchgate.net Bromination of the quinoline (B57606) ring often occurs at the C-6 and C-8 positions, demonstrating their chemical accessibility for introducing new functionalities. researchgate.net

| Position | Type of Modification | Significance | Reference |

|---|---|---|---|

| C-2 | Alkylation (e.g., ethylthio group) | Can alter reactivity and enable further substitutions. | mdpi.com |

| C-3 | Electrophilic substitution | Allows for the introduction of diverse functional groups. | nih.gov |

| C-4 | Nucleophilic substitution | A common site for introducing new side chains. | mdpi.com |

| C-6 | Alkylation (e.g., methyl group), Halogenation | Can enhance pharmacological selectivity. | researchgate.netresearchgate.net |

| C-8 | Halogenation | Accessible position for introducing functional groups. | researchgate.net |

N-1 Substitutions and their Pharmacological Consequences

The nitrogen atom at the N-1 position is a critical point for modification that significantly influences pharmacological properties. Structural modifications at this position, often involving the addition of alkyl substituents, are common in the development of quinolone-based agents. nih.gov

Research has shown that N-1 substitutions can have profound pharmacological consequences. For instance, incorporating bulky alkyl groups like ethyl or cyclopropyl at the N-1 position has been linked to increased antibacterial activity. nih.gov In the context of dopamine receptor ligands, N-alkylation with N-allyl or N-n-propyl groups on related scaffolds has been shown to markedly decrease D1 receptor affinity, demonstrating that N-1 substitution is a powerful tool for modulating receptor selectivity. researchgate.net N-methylation is another common modification at this position. nih.govresearchgate.net These findings underscore the importance of the N-1 position as a key handle for optimizing the biological activity and selectivity of quinolinone derivatives. researchgate.netnih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry is a critical factor that significantly influences the biological activity of chiral compounds, as it dictates the three-dimensional arrangement of atoms and thereby the molecule's ability to interact with specific biological targets. In the context of quinolinone derivatives, where a chiral center can be introduced, the different stereoisomers (enantiomers or diastereoisomers) often exhibit marked differences in pharmacological potency and efficacy.

Chirality can be introduced into the 2-Ethyl-6-methyl-1,4-dihydroquinolin-4-one scaffold through various substitutions. Although the parent compound itself is not chiral, derivatives with substituents at the 3-position or modifications to the ethyl group can create stereocenters. Research on analogous chiral heterocyclic compounds has consistently shown that biological systems, which are inherently chiral, can differentiate between stereoisomers. This differentiation can occur during absorption, distribution, metabolism, or, most importantly, at the receptor binding site. nih.gov